{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with appropriate reagents yields the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, while reduction can produce the corresponding alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
This compound has shown potential as a bioactive molecule with applications in the development of pharmaceuticals. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated as potential treatments for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It has applications in the creation of polymers, dyes, and other advanced materials .
Wirkmechanismus
The mechanism of action of {2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine involves its interaction with specific molecular targets within cells. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A closely related compound with similar structural features.
Benzimidazo[2,1-b][1,3]thiazole: Another related compound with a benzene ring fused to the imidazo[2,1-b][1,3]thiazole core.
Uniqueness
{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides distinct chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C6H9N3S |
---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C6H9N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h4H,1-3,7H2 |
InChI-Schlüssel |
XAPJCDOBECGJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC=C(N21)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.